2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a methoxyphenyl group attached to the tetrahydroquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxyaniline with cyclohexanone in the presence of an acid catalyst to form the intermediate 4-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinoline. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the tetrahydroquinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and functionalized aromatic compounds.
Scientific Research Applications
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine is unique due to its specific structural features, such as the tetrahydroquinoline core and the methoxyphenyl group
Properties
CAS No. |
1956332-86-7 |
---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-1,2,3,4-tetrahydroquinolin-4-amine |
InChI |
InChI=1S/C16H18N2O/c1-19-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)18-16/h2-9,14,16,18H,10,17H2,1H3 |
InChI Key |
SENMXIOWAQHWGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(C3=CC=CC=C3N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.